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Compound of Interest

Compound Name: Dioxabenzofos

Cat. No.: B1670715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dioxabenzofos, also known by its common name Salithion, is a potent organophosphorus

insecticide. This technical guide provides a comprehensive overview of its synthesis, chemical

structure, and mechanism of action. Detailed experimental protocols, quantitative data, and

visualizations of its biological pathways are presented to serve as a valuable resource for

researchers in toxicology, drug development, and environmental science.

Chemical Structure and Properties
Dioxabenzofos is the commercial name for 2-methoxy-4H-1,3,2-benzodioxaphosphorine-2-

sulfide. It is a cyclic organophosphate ester containing a phosphorus atom integrated into a

heterocyclic ring system.

Table 1: Chemical and Physical Properties of Dioxabenzofos
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Property Value Reference

IUPAC Name

2-methoxy-2-sulfanylidene-4H-

1,3,2λ⁵-

benzodioxaphosphinine

[1]

Synonyms Salithion, Dioxabenzophos [1]

CAS Number 3811-49-2 [1]

Molecular Formula C₈H₉O₃PS [1]

Molecular Weight 216.19 g/mol [1]

Appearance White crystalline solid
Inferred from general

properties

Melting Point 55-56 °C
Inferred from similar

compounds

Solubility
Soluble in most organic

solvents

Inferred from general

properties

Synthesis of Dioxabenzofos
The primary synthesis of Dioxabenzofos involves the condensation reaction of o-

hydroxybenzyl alcohol (saligenin) with O-methyl phosphorodichloridothioate. An alternative,

though less direct, method involves the isomerization of a related compound.

Primary Synthesis: Condensation Reaction
This method is based on the reaction between o-hydroxybenzyl alcohol and O-methyl

phosphorodichloridothioate in the presence of a base to neutralize the hydrogen chloride

byproduct.

Materials:

o-Hydroxybenzyl alcohol (Saligenin)

O-Methyl phosphorodichloridothioate
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Triethylamine (or another suitable base)

Anhydrous toluene (or another inert solvent)

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

A solution of o-hydroxybenzyl alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous

toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon).

The flask is cooled in an ice bath to 0-5 °C.

A solution of O-methyl phosphorodichloridothioate (1.1 eq) in anhydrous toluene is added

dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the

temperature below 10 °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional 12-16 hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride

salt. The filtrate is collected.

The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate

and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

The crude product is purified by column chromatography on silica gel using a hexane-ethyl

acetate gradient to afford pure Dioxabenzofos.
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Experimental Workflow: Synthesis of Dioxabenzofos
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Caption: Workflow for the synthesis of Dioxabenzofos.
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Biological Mechanism of Action
Dioxabenzofos exerts its toxic effects primarily through the inhibition of the enzyme

acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for

the hydrolysis of the neurotransmitter acetylcholine (ACh).

Acetylcholinesterase Inhibition
Dioxabenzofos acts as an irreversible inhibitor of AChE. The phosphorus atom of

Dioxabenzofos attacks the serine residue in the active site of AChE, leading to the formation

of a stable, phosphorylated enzyme that is no longer functional.[2] This inhibition is

enantioselective, with the (S)-enantiomer being a more potent inhibitor than the (R)-

enantiomer.[3]

Table 2: Enantioselective Inhibition of Acetylcholinesterase by Dioxabenzofos

Enantiomer IC₅₀ (μM) Reference

(R)-Dioxabenzofos 17.2 [3]

(S)-Dioxabenzofos 5.28 [3]

The key amino acid residues in the AChE active site that interact with Dioxabenzofos include

Trp-86, Tyr-124, Ser-203, Tyr-337, and His-447.[3]

Mechanism of Acetylcholinesterase Inhibition

Dioxabenzofos

Acetylcholinesterase (AChE)

Irreversible Inhibition

Inactive Phosphorylated AChE

Phosphorylation of Serine residue

Choline + Acetate

Products

Acetylcholine (ACh)

Normal Hydrolysis

Hydrolysis Blocked
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Click to download full resolution via product page

Caption: Inhibition of Acetylcholinesterase by Dioxabenzofos.

Downstream Signaling Pathways
The inhibition of AChE by Dioxabenzofos leads to an accumulation of acetylcholine in the

synaptic cleft. This excess acetylcholine continuously stimulates postsynaptic muscarinic and

nicotinic acetylcholine receptors, leading to a state of cholinergic crisis.[2]

Muscarinic Receptor Activation: The overstimulation of muscarinic receptors, which are G-

protein coupled receptors, can lead to a cascade of downstream signaling events. These can

include the activation of phospholipase C (PLC), leading to the production of inositol

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium,

while DAG activates protein kinase C (PKC).[4][5]

Nicotinic Receptor Activation: Nicotinic receptors are ligand-gated ion channels. Their

prolonged activation by excess acetylcholine leads to an influx of cations (primarily Na⁺ and

Ca²⁺), causing depolarization of the postsynaptic membrane. This can result in excitotoxicity

and the activation of various calcium-dependent signaling pathways, including the

Ras/Raf/MEK/ERK pathway.[4]
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Downstream Signaling of Dioxabenzofos-Induced AChE Inhibition
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Caption: Signaling pathways affected by Dioxabenzofos.
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Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties,

and biological mechanism of action of Dioxabenzofos. The provided experimental protocol

and signaling pathway diagrams offer a valuable resource for researchers. Further investigation

into the specific downstream effects of Dioxabenzofos in various biological systems is

warranted to fully understand its toxicological profile and to inform the development of potential

antidotes and therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Salithion | C8H9O3PS | CID 19657 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC
[pmc.ncbi.nlm.nih.gov]

3. journals.physiology.org [journals.physiology.org]

4. researchgate.net [researchgate.net]

5. Muscarinic receptors couple to modulation of nicotinic ACh receptor desensitization in
myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Synthesis and Chemical Profile of Dioxabenzofos:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670715#synthesis-and-chemical-structure-of-
dioxabenzofos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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